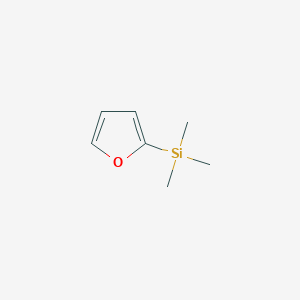

2-Trimethylsilylfuran

Description

Structure

3D Structure

Properties

IUPAC Name |

furan-2-yl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12OSi/c1-9(2,3)7-5-4-6-8-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRWRZEKRKZRDRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166318 | |

| Record name | 2-Furyltrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1578-33-2 | |

| Record name | 2-Furyltrimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001578332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furyltrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Deep Dive: 2-Trimethylsilylfuran in Organic Synthesis and Medicinal Chemistry

[1][2]

Executive Summary

2-Trimethylsilylfuran (2-TMS-furan) represents a pivotal "masked" heterocycle in modern organic synthesis and drug discovery.[1][2] Unlike its parent compound, furan, which is prone to indiscriminate electrophilic attack and polymerization, 2-TMS-furan offers a programmable handle for regioselective functionalization.[1][2]

For the medicinal chemist, this molecule serves two critical functions:

-

Metabolic Blocking: The trimethylsilyl group sterically and electronically occludes the metabolically labile

-position of the furan ring, preventing the formation of toxic reactive metabolites (e.g., cis-2-butene-1,4-dial).[1][2] -

The "Silicon Switch": It acts as a bioisostere, increasing lipophilicity (logP) and altering the pharmacokinetic profile without significantly changing the pharmacophore geometry.

This guide details the synthesis, reactivity profiles, and strategic applications of 2-TMS-furan, grounded in rigorous experimental protocols.[1][2]

Chemical Identity & Physical Properties[1][2][3][4]

CAS Number: 1578-33-2 IUPAC Name: Trimethyl(furan-2-yl)silane[1][2]

| Property | Value | Context for Handling |

| Molecular Weight | 140.26 g/mol | -- |

| Boiling Point | 124–125 °C (at 750 Torr) | Higher than furan (31°C); allows easier handling/weighing.[1][2] |

| Density | 0.883 g/mL | Less dense than water; phase separation is straightforward.[1] |

| Appearance | Colorless liquid | Turns yellow/brown upon oxidation; store under inert gas.[1] |

| Solubility | Organic solvents (THF, Et₂O, DCM) | Hydrolytically unstable in strong acid/base aqueous media.[1][2] |

Synthesis of 2-Trimethylsilylfuran[1][2][5]

The most robust route to 2-TMS-furan is the direct lithiation of furan followed by electrophilic trapping with chlorotrimethylsilane (TMSCl).[1][2] This protocol relies on the high acidity of the furan

Mechanism of Synthesis

The reaction proceeds via a coordination-deprotonation mechanism.[1]

Figure 1: Lithiation-silylation sequence for 2-TMS-furan synthesis.

Experimental Protocol: Scale-Up Ready (100 mmol)

Safety Note:

Reagents:

-

Furan (6.8 g, 100 mmol) - Distilled from CaH₂ before use.[1][2]

- -Butyllithium (2.5 M in hexanes, 44 mL, 110 mmol).[1][2]

Step-by-Step Procedure:

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, rubber septum, nitrogen inlet, and a pressure-equalizing addition funnel. Flush with Argon for 15 minutes.

-

Solvent Charge: Cannulate anhydrous THF (100 mL) into the flask and cool to -78°C (dry ice/acetone bath).

-

Substrate Addition: Add freshly distilled furan (6.8 g) via syringe.

-

Lithiation: Add

-BuLi (44 mL) dropwise over 30 minutes. Crucial: Maintain internal temperature below -60°C to prevent ring fragmentation.[1][2] -

Equilibration: Stir the solution at 0°C (ice bath) for 30 minutes. The solution will turn pale yellow, indicating the formation of 2-lithiofuran.

-

Quench: Cool back to -78°C . Add TMSCl (12.0 g) dropwise.[1][2]

-

Workup: Allow the mixture to warm to room temperature overnight. Quench with saturated NH₄Cl (50 mL). Extract with pentane (3 x 50 mL).

-

Purification: Dry combined organics over MgSO₄, filter, and concentrate. Distill the residue at atmospheric pressure (or slight vacuum) to collect 2-trimethylsilylfuran (bp 124°C).[1][2]

Yield Expectation: 85–92%.

Reactivity Profile: The "Silicon Effect"

The utility of 2-TMS-furan lies in its divergent reactivity.[1][2] The TMS group is not merely a bystander; it is a regiocontrol handle .

Ipso-Substitution vs. C5-Substitution

In Electrophilic Aromatic Substitution (EAS), the TMS group exerts a "beta-silicon effect," stabilizing the cationic sigma-complex.[1][2] However, the outcome depends on the electrophile (

-

Ipso-Substitution (Desilylation): Strong electrophiles (e.g., nitronium ions, acyl chlorides with Lewis acids) often attack the C2 position.[1][2] The TMS group is a "super-proton" and leaves preferentially, resulting in the replacement of Si with E.

-

C5-Substitution: Under milder conditions, or with sterically demanding electrophiles, the reaction occurs at C5 (the open

-position).[1][2] The TMS group is retained, allowing for subsequent transformations.

Figure 2: Divergent reactivity pathways controlled by electrophile strength.[1][2]

Diels-Alder Cycloaddition

2-TMS-furan acts as a diene in Diels-Alder reactions.[1][2] The TMS group exerts steric bulk, often improving exo/endo selectivity compared to furan.

Applications in Drug Discovery[1][6]

Metabolic Blocking (The "Sila-Switch")

Furan rings in drug candidates are often "metabolic alerts."[1][2] Cytochrome P450 enzymes oxidize the

-

Strategy: Incorporating a TMS group at C2 blocks this oxidation.

-

Mechanism: The C-Si bond is stronger and sterically bulkier than the C-H bond, preventing the formation of the initial epoxide or radical intermediate required for ring opening.

Lipophilicity Modulation

Replacing a tert-butyl group with a trimethylsilyl group (a "C/Si switch") often increases logP by ~0.5–1.0 units due to the larger atomic radius and lower electronegativity of silicon.[1]

References

-

Synthesis of 2-Trimethylsilylfuran

- Reactivity & Ipso-Substitution: Source: Journal of the Chemical Society, Perkin Transactions 1. Title: "Electrophilic substitution of heteroaromatic silanes." Context: Describes the beta-silicon effect in furan systems.

-

Medicinal Chemistry Applications (C/Si Switch)

-

Metabolic Toxicity of Furan

-

Source: Chemical Research in Toxicology.[1]

- Title: "Metabolism and Toxicity of Furan Deriv

- Context: Validates the need for alpha-blocking groups like TMS.

-

Technical Whitepaper: 2-Trimethylsilylfuran – A Versatile Building Block

Executive Summary

2-Trimethylsilylfuran (TMS-Furan) represents a pivotal intermediate in organometallic chemistry and heterocyclic synthesis. Unlike its unsubstituted parent, TMS-Furan possesses a unique electronic and steric profile governed by the "Silicon Effect." This moiety serves a dual function: it acts as a robust blocking group to direct regioselectivity during electrophilic substitution, and it functions as a "masked" proton or halogen equivalent, accessible via ipso-substitution.[1] This guide provides a comprehensive technical analysis of 2-trimethylsilylfuran, detailing its physicochemical properties, synthesis, mechanistic reactivity, and applications in modern drug discovery.

Fundamental Physicochemical Profile[2][3]

The introduction of the trimethylsilyl (TMS) group at the C2 position of the furan ring significantly alters the lipophilicity and volatility of the molecule compared to furan.

Table 1: Key Physicochemical Properties

| Property | Value | Notes |

| IUPAC Name | 2-(Trimethylsilyl)furan | |

| CAS Number | 1578-33-2 | |

| Molecular Formula | C₇H₁₂OSi | |

| Molecular Weight | 140.26 g/mol | |

| Boiling Point | 124–125 °C | At 760 mmHg (Standard Pressure) |

| Density | 0.880 g/mL | At 25 °C |

| Refractive Index ( | 1.4460 | |

| Flash Point | 23 °C | Flammable liquid |

| Solubility | Soluble in Et₂O, THF, DCM, Hexanes | Hydrolytically stable in neutral media |

Synthesis & Production

The synthesis of 2-trimethylsilylfuran is a canonical example of heteroatom-directed lithiation. The high acidity of the C2-proton in furan (

Mechanistic Pathway[1][2][5]

-

Coordination: The lithium cation coordinates to the furan oxygen, increasing the acidity of the

-protons (C2/C5). -

Deprotonation: n-Butyllithium removes the C2 proton to form 2-lithiofuran.

-

Silylation: The nucleophilic 2-lithiofuran attacks the silicon center of TMSCl, displacing chloride.

Figure 1: Synthetic pathway for 2-trimethylsilylfuran via lithiation.

Reactivity & Mechanistic Insights[6][7]

The utility of 2-trimethylsilylfuran stems from the ability of the silicon atom to stabilize positive charge in the

Regioselectivity: The Blocking Effect

In unsubstituted furan, electrophilic aromatic substitution (EAS) occurs preferentially at C2 and C5. By occupying C2 with a TMS group, the molecule forces incoming electrophiles to the C5 position, provided the electrophile does not trigger ipso-substitution.

Ipso-Substitution (Desilylation)

The C-Si bond is weaker than a C-H bond toward certain electrophiles. When treated with strong electrophiles (e.g., halogens, acyl chlorides) or under specific acidic conditions, the TMS group acts as a leaving group. This is known as ipso-substitution.[2][3]

-

Mechanism: The electrophile attacks C2, forming a carbocation stabilized by the adjacent oxygen. The silicon moiety is then eliminated (usually as TMS-X), restoring aromaticity.

-

Utility: This allows the TMS group to temporarily protect the C2 position, direct chemistry to C5, and then be replaced by a functional group later.

Figure 2: Divergent reactivity pathways: C5-substitution vs. Ipso-substitution.

Diels-Alder Cycloaddition

Furan derivatives are classic dienes for Diels-Alder reactions. However, they often suffer from reversibility (retro-Diels-Alder). The TMS group adds steric bulk, which can influence the endo/exo selectivity, and electronic stabilization to the transition state. It is particularly useful in reacting with benzyne or maleic anhydride to form oxabicyclic intermediates.

Applications in Drug Discovery & Synthesis[10]

Furan as a Pharmacophore Surrogate

Furans are often metabolic liabilities (due to oxidation to reactive enedials). However, 2-trimethylsilylfuran serves as a precursor to more stable, functionalized furans found in natural products (e.g., terpenes) or as a bioisostere in early-stage hit-to-lead optimization.

The "Disposable" Directing Group

In the synthesis of complex polysubstituted furans, the TMS group is used to block the most reactive site (C2), allowing functionalization at C3 or C4 (via further lithiation strategies), followed by removal of the TMS group (protodesilylation) or replacement with a halogen (halodesilylation) for cross-coupling reactions.

Experimental Protocols

Protocol A: Synthesis of 2-Trimethylsilylfuran

Standard Operating Procedure for Lab-Scale Synthesis

Reagents:

-

Furan (freshly distilled)

-

n-Butyllithium (1.6 M in hexanes)

-

Chlorotrimethylsilane (TMSCl)

-

Tetrahydrofuran (THF, anhydrous)

Step-by-Step:

-

Setup: Flame-dry a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Flush with

. -

Solvent: Add anhydrous THF (100 mL) and furan (3.40 g, 50 mmol). Cool the solution to -78 °C (dry ice/acetone bath).

-

Lithiation: Add n-BuLi (34 mL, 55 mmol) dropwise via syringe over 20 minutes.

-

Note: Maintain temperature below -70 °C to prevent ring fragmentation.

-

-

Incubation: Stir the mixture at 0 °C for 30 minutes to ensure complete lithiation (solution turns yellow/orange).

-

Silylation: Cool back to -78 °C. Add TMSCl (6.5 g, 60 mmol) dropwise.

-

Workup: Allow the mixture to warm to room temperature and stir for 2 hours. Quench with saturated

(aq). -

Extraction: Extract with diethyl ether (

mL). Wash combined organics with brine, dry over -

Purification: Distill the residue at atmospheric pressure (bp 124–125 °C) to yield the product as a colorless liquid.

Protocol B: Ipso-Iodination (Synthesis of 2-Iodofuran)

Demonstrating the TMS group as a leaving group.

Reagents:

Step-by-Step:

-

Dissolve 2-trimethylsilylfuran (1.0 equiv) in DCM at 0 °C.

-

Add Iodine (1.1 equiv) in portions. The reaction is usually immediate, indicated by the fading of the iodine color (initially) or persistence (at end).

-

Wash with aqueous sodium thiosulfate (

) to remove excess iodine. -

The TMS group is converted to TMS-I (volatile/reactive) or hydrolyzed, leaving 2-iodofuran.

Safety & Handling

-

Flammability: 2-Trimethylsilylfuran is a flammable liquid (Flash point 23 °C). Store in a cool, well-ventilated area away from ignition sources.

-

Reactivity: Avoid strong oxidizing agents and strong acids (which cause protodesilylation).

-

Health: Standard PPE (gloves, goggles, lab coat) is required. Use in a fume hood to avoid inhalation of vapors.

References

-

Properties & Data: ChemicalBook. 2-Trimethylsilylfuran CAS#: 1578-33-2. Available at:

-

Synthesis Protocol: Organic Syntheses. Preparation of 2-Substituted Furans via Lithiation. (Adapted from general organolithium protocols for furan derivatives). See: Org. Synth.2010 , 87, 201. Available at:

-

Electrophilic Substitution Mechanism: Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. Available at:

- Ipso-Substitution: Taylor, R. Electrophilic Aromatic Substitution. Wiley, 1990.

-

Diels-Alder Reactivity: Wikipedia. Diels–Alder reaction.[7][8] Available at:

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. ipso-Substitution of a sulphinyl or sulphonyl group attached to pyridine rings and its application for the synthesis of macrocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. youtube.com [youtube.com]

- 4. 2-TRIMETHYLSILYLFURAN CAS#: 1578-33-2 [m.chemicalbook.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

2-Trimethylsilylfuran: Synthesis and Characterization Guide

This guide serves as a technical reference for the synthesis, purification, and characterization of 2-trimethylsilylfuran (TMS-furan). It is designed for organic chemists requiring a robust protocol for generating this versatile masked furan intermediate.

Introduction & Strategic Utility

2-Trimethylsilylfuran (CAS 1578-33-2) is a pivotal building block in organic synthesis. Unlike its oxygenated counterpart (2-trimethylsilyloxyfuran), this C-silylated furan retains the aromaticity of the ring while activating the C5 position for electrophilic substitution or serving as a "masked" furan that can be deprotected or transformed via Brook-type rearrangements.

Key Applications:

-

Diels-Alder Cycloadditions: The TMS group exerts a steric and electronic influence, often improving regioselectivity in [4+2] cycloadditions.

-

Cross-Coupling: Acts as a nucleophile in Hiyama coupling reactions.

-

Regioselective Functionalization: The C2-TMS group blocks one

-position, directing subsequent lithiation or electrophilic attack to the C5 position.

Synthesis Protocol: Direct C2-Lithiation

The most reliable method for synthesizing 2-trimethylsilylfuran is the direct deprotonation of furan using n-butyllithium (n-BuLi) followed by electrophilic trapping with chlorotrimethylsilane (TMSCl).

Reaction Scheme:

Reagents & Equipment

-

Furan (Reagent Grade): Must be freshly distilled from CaH

to remove water and stabilizers (BHT). -

n-Butyllithium (n-BuLi): 1.6 M or 2.5 M in hexanes. Titrate before use to ensure accurate stoichiometry.

-

Chlorotrimethylsilane (TMSCl): Distill over quinoline or CaH

to remove HCl/water. -

Solvent: Anhydrous THF (Tetrahydrofuran), sparged with Argon/Nitrogen.

-

Cryogenic Bath: Dry ice/acetone (-78°C) and Ice/Water (0°C).

Step-by-Step Procedure

Step 1: System Preparation

-

Flame-dry a 500 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, rubber septum, and nitrogen inlet.

-

Flush the system with dry nitrogen for 15 minutes while cooling to room temperature.

Step 2: Solvation and Cooling

-

Charge the flask with anhydrous THF (100 mL) and freshly distilled furan (3.40 g, 50 mmol) .

-

Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

-

Expert Insight: Furan has a low boiling point (31°C). Keeping the system cold prevents evaporation into the headspace, ensuring accurate stoichiometry.

-

Step 3: Lithiation (Deprotonation)

-

Add n-BuLi (55 mmol, 1.1 equiv) dropwise via syringe over 20 minutes.

-

Critical Control: Maintain the internal temperature below -60°C during addition to prevent decomposition of the THF by the organolithium.

-

-

After addition, remove the cooling bath and allow the mixture to warm to 0°C (ice bath) and stir for 30–45 minutes.

-

Mechanism: Furan protons are weakly acidic (pKa ~35). Warming to 0°C is necessary to drive the deprotonation to completion, generating 2-lithiofuran (a yellow/pale orange solution).

-

Step 4: Silylation

-

Cool the reaction mixture back to -78°C .

-

Add TMSCl (6.0 g, 55 mmol, 1.1 equiv) dropwise.

-

Allow the reaction to warm slowly to room temperature overnight (approx. 12 hours). The solution will become cloudy as LiCl precipitates.

Step 5: Workup & Purification

-

Quench: Add saturated aqueous NH

Cl (50 mL) to destroy unreacted organolithiums. -

Extraction: Extract with diethyl ether (3 x 50 mL).

-

Wash: Wash combined organics with brine (50 mL) and water (50 mL).

-

Drying: Dry over anhydrous MgSO

, filter, and concentrate carefully on a rotary evaporator.-

Caution: The product is volatile (BP ~124°C). Do not use high vacuum or excessive heat during concentration.

-

-

Distillation: Purify by fractional distillation at atmospheric pressure. Collect the fraction boiling at 124–125°C .

Mechanism & Workflow Visualization

The following diagram illustrates the reaction pathway and critical decision nodes in the workflow.

Caption: Step-wise synthesis workflow for 2-trimethylsilylfuran ensuring kinetic control during lithiation.

Characterization Data

Validation of the synthesized product is achieved through Nuclear Magnetic Resonance (NMR) and physical property verification.[1][2][3]

Physical Properties

| Property | Value | Notes |

| Molecular Formula | C | |

| Molecular Weight | 140.26 g/mol | |

| Boiling Point | 124–125°C | At 760 mmHg (Atmospheric) |

| Density | 0.880 g/mL | At 25°C |

| Appearance | Colorless Liquid | Turns yellow upon oxidation/aging |

Spectroscopic Data

1.

| Shift ( | Multiplicity | Integration | Assignment |

| 0.28 | Singlet (s) | 9H | –Si(CH |

| 6.40 | Doublet of Doublets (dd) | 1H | H-4 (Ring) |

| 6.63 | Doublet (d) | 1H | H-3 (Ring) |

| 7.60 | Doublet (d) | 1H | H-5 (Ring) |

Note: Coupling constants (

2.

- -1.5 (TMS methyls)

- 109.8 (C-4)

- 120.5 (C-3)

- 146.5 (C-5)

- 161.0 (C-2, ipso-carbon attached to Si)

3. Infrared Spectroscopy (Neat)

-

2960 cm

: C-H stretch (Alkyl/TMS) -

1250 cm

: Si-C stretch (Strong, characteristic of TMS) -

840 cm

: Si-C rocking/deformation

Safety & Handling

-

Pyrophoric Hazard: n-Butyllithium is pyrophoric. All transfers must be done using cannula techniques or gas-tight syringes under an inert atmosphere.

-

Flammability: Furan and THF are highly flammable. Ensure all heating sources are removed before quenching.

-

Storage: Store 2-trimethylsilylfuran at 2–8°C under an inert atmosphere (Argon) to prevent protodesilylation or oxidation.

References

-

Preparation of 2-Lithiofuran: Organic Syntheses, Coll. Vol. 9, p. 553 (1998); Vol. 72, p. 112 (1995). Link

-

General Furan Functionalization: Keay, B. A. Chemical Society Reviews, 1999, 28, 209-215. Link

-

NMR Data Verification: Spectral Database for Organic Compounds (SDBS), SDBS No. 12854. Link

Sources

2-Trimethylsilylfuran: A Strategic Organosilicon Building Block

Topic: CAS Number for 2-Trimethylsilylfuran: A Technical Guide to Synthesis and Application Content Type: Technical Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

2-Trimethylsilylfuran (TMS-furan) is a pivotal organosilicon intermediate in heterocyclic chemistry. Beyond its structural identity, it serves as a "chemical switch" in complex synthesis—acting simultaneously as a robust protecting group for the C-2 position and a latent nucleophile for ipso-substitution. This guide provides a comprehensive technical profile of 2-trimethylsilylfuran, detailing its physicochemical properties, a validated synthesis protocol, and its mechanistic utility in accessing polysubstituted furan scaffolds essential for medicinal chemistry.

Compound Identity & Physicochemical Profile

The definitive identification data for 2-trimethylsilylfuran is provided below. This "Passport" section consolidates critical data for procurement and analytical verification.

| Parameter | Technical Specification |

| Chemical Name | 2-(Trimethylsilyl)furan |

| CAS Number | 1578-33-2 |

| Synonyms | Trimethyl(2-furyl)silane; (2-Furyl)trimethylsilane |

| Molecular Formula | C₇H₁₂OSi |

| Molecular Weight | 140.26 g/mol |

| SMILES | C(C)c1ccco1 |

| Appearance | Clear, colorless liquid |

| Boiling Point | 124–125 °C (at 750 Torr) |

| Density | 0.880 g/mL (at 25 °C) |

| Solubility | Soluble in THF, Et₂O, DCM, Hexanes; Hydrolytically unstable in acidic media |

Synthetic Architecture: Validated Production Protocol

The synthesis of 2-trimethylsilylfuran relies on the high acidity of the C-2 proton in furan (pKa ~35.6). The following protocol utilizes n-butyllithium (n-BuLi) for regiospecific deprotonation, followed by electrophilic trapping with chlorotrimethylsilane (TMSCl).

Mechanistic Rationale

-

Solvent Choice (THF): Tetrahydrofuran is critical to coordinate the lithium cation, breaking down n-BuLi aggregates and increasing the basicity of the butyl anion.

-

Temperature Control (-78 °C): Essential to prevent the "ring-opening" decomposition of 2-lithiofuran, which can occur at higher temperatures (>-20 °C).

-

Inert Atmosphere: Strict exclusion of moisture is required to prevent protonation of the lithiated intermediate or hydrolysis of TMSCl.

Step-by-Step Protocol

Materials:

-

Furan (freshly distilled)[1]

-

n-Butyllithium (1.6 M in hexanes)

-

Chlorotrimethylsilane (TMSCl)

-

Anhydrous THF

-

Argon or Nitrogen atmosphere

Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

-

Solvation: Add anhydrous THF (50 mL) and furan (1.0 equiv, e.g., 20 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Dropwise add n-BuLi (1.1 equiv) over 20 minutes.

-

Observation: The solution may turn light yellow.

-

Hold: Stir at -78 °C for 1 hour to ensure complete formation of 2-lithiofuran.

-

-

Silylation: Add TMSCl (1.2 equiv) dropwise to the cold solution.

-

Warming: Allow the reaction to warm slowly to room temperature over 2–3 hours. The color typically fades to clear or pale yellow.

-

Workup: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purification: Purify by fractional distillation (atmospheric pressure) to obtain the pure product (bp 124 °C).

Workflow Visualization

Figure 1: Reaction pathway for the synthesis of 2-trimethylsilylfuran via lithiation-silylation sequence.

Reactivity & Mechanistic Insight

2-Trimethylsilylfuran is not merely an end-product; it is a "masked" furan that alters the regioselectivity of subsequent reactions.

The "Blocking Group" Strategy

In unsubstituted furan, electrophilic substitution and lithiation occur preferentially at C-2. By installing a TMS group at C-2, the reactive site is blocked.

-

Directed Lithiation: Treatment of 2-TMS-furan with n-BuLi directs deprotonation to the C-5 position . This is the standard method for synthesizing 2,5-disubstituted furans.

-

Steric Control: The bulky TMS group shields the C-2 position, forcing incoming electrophiles to the C-5 position or, in rare cases, C-3.

Ipso-Substitution (The Silicon Switch)

The C–Si bond is distinctively reactive toward electrophiles (E⁺) due to the stabilization of the β-carbocation (beta-effect) or direct attack at silicon.

-

Mechanism: An electrophile attacks C-2, generating a carbocation stabilized by the adjacent silicon. Subsequent loss of the TMS group (desilylation) restores aromaticity, effectively replacing TMS with the electrophile.

-

Utility: This allows the TMS group to be used as a placeholder that can be swapped for halogens (using NBS/NIS) or acyl groups later in a synthesis.

Reactivity Divergence Map

Figure 2: Divergent reactivity pathways: Path A utilizes TMS as a blocking group to access C-5; Path B exploits the C-Si bond for ipso-substitution.

Applications in Drug Discovery

For medicinal chemists, 2-trimethylsilylfuran offers specific tactical advantages:

-

Metabolic Stability Profiling: Silyl groups are increasingly explored as bioisosteres for tert-butyl groups. While the C-Si bond is susceptible to hydrolysis, sterically encumbered silyl furans are used to probe lipophilicity and metabolic hot-spots in early-stage lead optimization.

-

Access to Butenolides: Oxidation of 2-trimethylsilylfurans (e.g., using singlet oxygen) provides a rapid entry into 5-hydroxy-2(5H)-furanones (butenolides), a core scaffold in various natural products and cytotoxic agents (e.g., cembranoids).

-

Iterative Cross-Coupling: The TMS group enables Hiyama-Denmark coupling scenarios. Under fluoride activation, the furan ring can be transferred to aryl halides, avoiding the toxicity of stannanes (Stille coupling) or the instability of boronic acids (Suzuki coupling) often associated with furan derivatives.

Safety & Handling

-

Flammability: 2-Trimethylsilylfuran is a flammable liquid.[2] Handle in a fume hood away from ignition sources.

-

Stability: Stable indefinitely under inert atmosphere at 4 °C.

-

Incompatibility: Reacts violently with strong oxidizers. The C-Si bond is cleaved by strong acids (protodesilylation) and fluoride sources (TBAF, HF).

References

-

ChemicalBook. (n.d.). 2-Trimethylsilylfuran Properties and CAS Data. Retrieved from

-

Keay, B. A., & Boudreaux, G. J. (1999). The role of organosilicon groups in the synthesis of multi-substituted furan rings. Chemical Society Reviews.[3] Retrieved from

-

Taylor, R. (1970). Electrophilic aromatic substitution.[4][5] Part IV. Protodesilylation of 3-trimethylsilylfuran. Journal of the Chemical Society B. Retrieved from

-

Sigma-Aldrich. (n.d.). Product Specification: 2-(Trimethylsilyl)furan. Retrieved from

Sources

2-Trimethylsilylfuran: A Strategic Synthon in Medicinal Chemistry

Executive Summary

2-Trimethylsilylfuran (2-TMS-furan) is a specialized organosilicon intermediate that serves as a versatile "masked" furan equivalent in advanced organic synthesis.[1] For drug development professionals, its value lies not merely in its structure, but in its divergent reactivity.[1] It functions as a regioselective handle, allowing for precise functionalization at the 5-position (via lithiation) or the 2-position (via ipso-substitution), effectively solving the regiochemical challenges often encountered with bare furan scaffolds. This guide details its physicochemical profile, synthetic production, and mechanistic applications in the design of complex bioactive molecules.

Part 1: Physicochemical Specifications[2]

The following data establishes the baseline identity and quality parameters for 2-trimethylsilylfuran, essential for analytical verification in a GLP environment.

Table 1: Core Chemical Data

| Parameter | Specification | Notes |

| IUPAC Name | Trimethyl(furan-2-yl)silane | |

| CAS Number | 1578-33-2 | |

| Molecular Formula | ||

| Molecular Weight | 140.26 g/mol | Exact Mass: 140.0657 |

| Physical State | Colorless to pale yellow liquid | Sensitive to moisture over time |

| Density | 0.880 g/mL at 25 °C | |

| Boiling Point | 124–125 °C | At 760 mmHg |

| Flash Point | ~35 °C (Estimate) | Flammable Liquid (Class 3) |

| Solubility | Soluble in THF, Et₂O, Hexanes, DCM | Hydrolytically unstable in strong acid |

Structural Characterization (NMR Profile)

Accurate identification relies on the distinct shielding effect of the trimethylsilyl group.[2][3]

-

¹H NMR (300 MHz, CDCl₃):

- 7.58 (dd, J = 1.8, 0.9 Hz, 1H, H-5 ) – Alpha proton, most deshielded.

- 6.62 (dd, J = 3.4, 0.9 Hz, 1H, H-3 ) – Beta proton, ortho to TMS.

- 6.38 (dd, J = 3.4, 1.8 Hz, 1H, H-4 ) – Beta proton, meta to TMS.

- 0.28 (s, 9H, Si(CH₃)₃ ) – Characteristic strong singlet.

-

¹³C NMR (75 MHz, CDCl₃):

- 161.5 (C-2 , ipso), 143.8 (C-5 ), 120.5 (C-3 ), 109.8 (C-4 ), -1.5 (Si-CH₃ ).

Part 2: Synthetic Logic & Production

The synthesis of 2-trimethylsilylfuran is a classic example of directed lithiation . The heteroatom (oxygen) in furan increases the acidity of the alpha-protons (H2/H5). However, simply adding an electrophile to furan often leads to polymerization or poor selectivity.[1] The use of n-Butyllithium (n-BuLi) allows for the quantitative generation of 2-lithiofuran, which is then trapped by chlorotrimethylsilane (TMSCl).

Protocol: Regioselective Synthesis via Lithiation

Safety Note: tert-Butyllithium or n-Butyllithium are pyrophoric.[1] All steps must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.

Step-by-Step Methodology:

-

System Prep: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon.

-

Solvent Charge: Add anhydrous THF (50 mL) and furan (1.0 eq, 20 mmol). Cool the solution to -78 °C (dry ice/acetone bath).

-

Lithiation: Dropwise add n-BuLi (1.1 eq, 2.5 M in hexanes) over 20 minutes.

-

Mechanistic Insight: Low temperature is critical to prevent the ring-opening (fragmentation) of the lithiated furan species.

-

Incubation: Stir at -78 °C for 1 hour, then warm to 0 °C for 30 minutes to ensure complete deprotonation.

-

-

Quenching: Cool back to -78 °C. Add TMSCl (1.1 eq) dropwise.

-

Workup: Allow to warm to room temperature (RT) over 2 hours. Quench with saturated NH₄Cl solution.[1] Extract with diethyl ether, dry over MgSO₄, and concentrate.[1]

-

Purification: Distillation at ambient pressure (bp 124 °C) yields the pure product.

Visualization: Synthesis Workflow

Figure 1: Step-wise synthesis of 2-trimethylsilylfuran via lithiation.

Part 3: Reactivity & Mechanistic Pathways

For the medicinal chemist, 2-TMS-furan is not the end product but a molecular scalpel . The bulky silicon group serves two distinct roles: it blocks the 2-position to direct chemistry elsewhere, or it acts as a "super-proton" for site-specific substitution.

Divergent Reactivity: The "Fork in the Road"

The utility of this compound rests on choosing the right conditions to trigger either Path A (5-position attack) or Path B (Ipso-substitution).

-

Path A: 5-Position Functionalization (Steric Directing)

-

Mechanism:[4][5][6][7] The TMS group is bulky and electronically stabilizing. When subjected to a second lithiation event, the steric bulk prevents attack at the 3-position, and the lack of a proton at C2 forces deprotonation at C5 .

-

Application: Synthesis of 2,5-disubstituted furans where the TMS group is retained for later use or removed.

-

-

Path B: Ipso-Substitution (Silicon-Aryl Bond Cleavage)

-

Mechanism:[4][5][6][7] Silicon stabilizes beta-carbocations (beta-silicon effect).[1] Strong electrophiles (E+) attack the C2 position (ipso).[1] The resulting carbocation is stabilized by the C-Si bond, which then breaks, eliminating the TMS group and restoring aromaticity with the new electrophile in place.

-

Reagents: Halogens (Br₂, I₂), Acyl chlorides (Friedel-Crafts), or Nitrosonium ions.

-

Visualization: Reactivity Flowchart

Figure 2: Divergent reaction pathways available to the 2-TMS-furan scaffold.

Part 4: Applications in Drug Discovery

The "Masked" Furan Strategy

Furan rings are sensitive to oxidation and acid-catalyzed ring opening (forming 1,4-dicarbonyls). In total synthesis, a furan moiety intended for a final drug candidate is often protected as the 2-TMS derivative. The silyl group increases the lipophilicity and stability of the ring during intermediate steps. It can be removed (protodesilylation) at the final stage using mild fluoride sources (TBAF or CsF).

Bioisostere Potential

While less common than carbon-silicon switches in alkyl chains, the 2-TMS-furan moiety is explored as a bulky, lipophilic bioisostere for phenyl or tert-butyl groups. The C-Si bond is longer than C-C (1.87 Å vs 1.54 Å), altering the spatial projection of the furan ring within a receptor binding pocket.

Intermediate for Natural Product Synthesis

2-TMS-furan is a precursor for butenolides .[1] Oxidation of 2-silylfurans with singlet oxygen (

Part 5: Safety & Handling

-

Hazards: Flammable liquid (Category 3).[1][8] Causes skin and eye irritation.[1][8][9]

-

Storage: Store under inert gas (Argon) at 2–8 °C. Moisture sensitive.

-

PPE: Nitrile gloves, safety goggles, and flame-retardant lab coat. Work in a fume hood.

-

Spill Response: Absorb with sand or vermiculite.[1] Do not use combustible materials (sawdust).[1][10]

References

-

PubChem. (2025).[1] 2-Trimethylsilylfuran Compound Summary. National Center for Biotechnology Information.[1] [Link]

-

Organic Chemistry Portal. (n.d.).[1] Lithiation of Heterocycles. [Link]

-

Reich, H. J. (2023).[1][11] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] [Link]

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (General reference for Ipso-substitution mechanisms).

Sources

- 1. Trimethylsilyl radical | C3H9Si | CID 123362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]

- 5. ch.ic.ac.uk [ch.ic.ac.uk]

- 6. praxilabs.com [praxilabs.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. gelest.com [gelest.com]

- 11. Gráficos de deslocamentos químicos de impurezas por RMN [sigmaaldrich.com]

Comprehensive Spectral Analysis of 2-Trimethylsilylfuran: A Technical Guide

Topic: NMR Spectra of 2-Trimethylsilylfuran Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals

Executive Summary

2-Trimethylsilylfuran (TMS-Furan) is a pivotal organosilicon building block in modern heterocyclic synthesis. It serves as a robust masked nucleophile in Hiyama cross-coupling reactions and a regioselective directing group for C-H activation. For researchers in drug development, the purity of this intermediate is critical, as the lability of the C-Si bond can lead to silent protodesilylation, often undetectable by standard TLC.

This guide provides an in-depth analysis of the NMR spectral signature of 2-trimethylsilylfuran (

Part 1: Structural Context & Electronic Properties

The introduction of a trimethylsilyl (TMS) group at the C2 position of the furan ring introduces specific electronic perturbations that are observable in NMR spectroscopy:

-

Inductive Effect (+I): Silicon is more electropositive (1.90) than Carbon (2.55), creating a strong inductive donor effect. This increases electron density on the furan ring, shielding the ring protons relative to electron-withdrawing substituents (like carbonyls).

-

-Silicon Effect: The

-

Anisotropy: The bulky TMS group restricts rotation and creates a distinct magnetic environment for the ortho-proton (H3).

Part 2: Synthesis & Sample Preparation Protocol

To obtain a clean spectrum, the synthesis and sample preparation must prevent acid-catalyzed protodesilylation.

Synthesis Workflow (Lithiation-Silylation)

The standard preparation involves the selective lithiation of furan at the 2-position using n-butyllithium, followed by quenching with chlorotrimethylsilane (TMSCl).

Figure 1: Synthesis workflow for 2-trimethylsilylfuran emphasizing temperature control to prevent polymerization.

NMR Sample Preparation

-

Solvent: Chloroform-d (

) is standard.-

Note: Commercial

often contains traces of DCl (acid). Filter the solvent through basic alumina before use to prevent the cleavage of the C-Si bond (protodesilylation) inside the NMR tube.

-

-

Concentration: ~10-15 mg in 0.6 mL solvent for optimal signal-to-noise ratio in 1H/13C experiments.

Part 3: 1H NMR Analysis (400 MHz, CDCl3)

The proton spectrum is characterized by the intense singlet of the TMS group and the specific splitting pattern of the monosubstituted furan ring.

Spectral Data Summary

| Assignment | Shift ( | Multiplicity | Integration | Coupling Constants ( |

| TMS Group | 0.28 | Singlet (s) | 9H | - |

| H-4 | 6.38 | Doublet of Doublets (dd) | 1H | |

| H-3 | 6.64 | Doublet (d)* | 1H | |

| H-5 | 7.66 | Doublet (d) | 1H |

*Note: H-3 often appears as a doublet because the long-range

Detailed Assignment Logic

-

H-5 (7.66 ppm): This proton is adjacent to the ring oxygen (

-position). The electronegativity of oxygen strongly deshields this nucleus, pushing it furthest downfield. -

H-3 (6.64 ppm): Located

to the oxygen but ortho to the TMS group. While the TMS group is an inductive donor, the magnetic anisotropy and proximity to the ring current keep this proton in the aromatic region, slightly downfield of H-4. -

H-4 (6.38 ppm): The "beta" proton of the ring, furthest from the deshielding oxygen and the TMS group's immediate steric influence. It is typically the most shielded ring proton.

Figure 2: 1H NMR Coupling Logic. H3 and H4 show the strong vicinal coupling typical of furans.

Part 4: 13C & 29Si NMR Analysis

13C NMR Data (100 MHz, CDCl3)

Carbon NMR confirms the backbone structure. The key diagnostic is the ipso-carbon (C2) attached to the silicon.

| Carbon | Shift ( | Type | Notes |

| TMS | -1.6 | Upfield, characteristic of Si-Me bonds. | |

| C-4 | 109.8 | CH | Most shielded ring carbon. |

| C-3 | 120.5 | CH | Intermediate shift. |

| C-5 | 146.2 | CH | Deshielded by adjacent Oxygen. |

| C-2 | 161.4 | C (quat) | Diagnostic Peak. Deshielded ipso-carbon. |

29Si NMR (DEPT/INEPT)

For rigorous characterization, particularly in drug development where silicon is increasingly used as a bioisostere,

-

Shift:

-10 to -14 ppm (relative to TMS standard at 0 ppm). -

Pattern: Singlet (decoupled).

-

Utility: This peak disappears immediately if the sample undergoes protodesilylation, making it a superior purity assay compared to 1H NMR integration alone.

Part 5: Troubleshooting & Impurity Profiling

Common Impurity: Hexamethyldisiloxane (HMDSO)

-

Origin: Hydrolysis of excess TMSCl or the product itself upon exposure to moisture.

-

1H NMR: Singlet at

0.07 ppm. -

Resolution: If you see a singlet near 0.07 ppm alongside your product's TMS peak (0.28 ppm), your sample is wet or degrading.

Common Impurity: Furan (Protodesilylation)

-

Origin: Acidic cleavage of the C-Si bond.

-

1H NMR: Appearance of symmetrical peaks at

7.4 (H2/H5) and -

Resolution: Re-purify using neutral alumina chromatography; avoid silica gel which is slightly acidic.

References

-

General Furan Spectral Data

- Source: National Institute of Advanced Industrial Science and Technology (AIST).

-

URL:[Link]

-

Synthesis & Lithiation Protocols

-

Source: Organic Syntheses, Coll. Vol. 5, p. 642 (1973); Vol. 43, p. 55 (1963). "2-Lithiofuran and reaction with electrophiles."

-

URL:[Link]

-

-

NMR Chemical Shift Tables (Impurities)

- Source: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics 2010, 29, 9, 2176–2179.

-

URL:[Link]

-

Silicon NMR Parameters

- Source: Magritek Applications. "29Si NMR Spectroscopy: Practical Aspects."

-

URL:[Link]

The Silicon Switch: Mastering the Reactivity of Trimethylsilylfurans in MedChem Synthesis

Executive Summary

The incorporation of a trimethylsilyl (TMS) group onto the furan ring is not merely a protective strategy; it is a "reactivity switch" that fundamentally alters the heterocyclic landscape. For medicinal chemists, 2-trimethylsilylfuran serves as a versatile linchpin. It blocks metabolic hot spots, directs electrophilic attacks via ipso-substitution, and enables fluoride-mediated cross-coupling (Hiyama-Denmark) that avoids the toxicity of stannanes. This guide dissects the mechanistic causality of TMS-furan reactivity, providing a roadmap for its application in high-value scaffold synthesis.

The Silicon-Furan Interface: Electronic & Steric Fundamentals

To predict reactivity, one must understand the perturbation the TMS group imposes on the furan nucleus.

-

The

-Silicon Effect: Unlike carbon alkyl groups, silicon stabilizes a positive charge in the -

Steric Blocking: The bulky TMS group effectively shields the C2 position from nucleophilic attack and directs incoming steric-sensitive reagents to the remote C5 position during lithiation events.

-

Lipophilicity: The TMS group significantly increases logP, altering the solubility profile and potentially the binding affinity of furan-containing pharmacophores during early-stage screening.

Electrophilic Ipso-Substitution: The Dominant Pathway

In standard furans, electrophiles attack C2/C5. In 2-TMS-furan, the reactivity is hijacked by the silicon.

Mechanism of Action

The reaction proceeds via a Wheland intermediate.[1][2] The electrophile (

Key Advantage: This pathway allows for the regioselective introduction of halogens, nitro groups, or acyl groups at a specific position without the mixture of isomers common in standard furan EAS.

Visualization: Ipso-Substitution Mechanism

Figure 1: Mechanistic pathway of electrophilic ipso-substitution showing the stabilization of the carbocation intermediate by the β-silicon effect.

Pericyclic Transformations: Diels-Alder Cycloaddition

Furan is a classic diene in Diels-Alder (DA) reactions, but it is prone to reversibility (retro-DA). The TMS group influences both the kinetics and the regiochemistry.

-

Regiocontrol: In reactions with unsymmetrical dienophiles (e.g., methyl acrylate), the TMS group at C2 generally directs the electron-withdrawing group of the dienophile to the "ortho" (C3) or "para" (C5) positions relative to itself, depending on the specific electronic match, but steric bulk often favors the formation of the 1,4-adduct (para-like) to minimize interaction between the TMS and the dienophile substituent.

-

Stability: TMS-furans often yield more stable adducts than furan itself, reducing the rate of retro-DA and allowing for subsequent manipulations of the oxabicyclo[2.2.1]heptene system.

Oxidative Functionalization: The Singlet Oxygen Route

Oxidation of TMS-furan with singlet oxygen (

The Pathway:

-

Cycloaddition of

-

In the presence of TMS, a Brook-type rearrangement or silyl migration often occurs.

-

The final product is typically a 4-hydroxybutenolide or, upon workup, a substituted furanone.

This reaction is distinct because the TMS group does not just fall off; it can migrate to the oxygen, preserving the silicon in the molecule for further functionalization (e.g., as a silyl ether).

Metal-Mediated Cross-Coupling: Hiyama & Hiyama-Denmark

TMS-furan acts as a robust organometallic reagent. Unlike boronic acids (Suzuki), TMS-furans are stable to air and chromatography. Unlike stannanes (Stille), they are non-toxic.

Comparison of Coupling Modes

| Feature | Hiyama Coupling | Hiyama-Denmark Coupling |

| Activator | Fluoride ( | Silanolate / Base (e.g., |

| Mechanism | Formation of pentacoordinate silicate | Formation of organosilanolate |

| Scope | Aryl/Alkenyl halides | Aryl iodides/bromides |

| Tolerance | Lower (F- sensitive groups risk deprotection) | High (Compatible with silyl ethers) |

Strategic Insight: Use Hiyama-Denmark conditions (fluoride-free) when your molecule contains other silyl protecting groups (e.g., TBS ethers) that you wish to retain.

Experimental Protocols

These protocols are synthesized from standard methodologies validated in organosilicon literature.

Protocol A: Regioselective Ipso-Iodination

Objective: Convert 2-TMS-furan to 2-iodofuran without generating 3-iodo isomers.

-

Preparation: Dissolve 2-(trimethylsilyl)furan (1.0 equiv) in dry dichloromethane (DCM) under Argon. Cool to 0°C.

-

Reagent Addition: Add Iodine monochloride (ICl) (1.05 equiv) dropwise. Note: ICl is a source of

. -

Reaction: Stir at 0°C for 30 minutes. The color will shift as the TMS-Cl byproduct forms.

-

Quench: Pour mixture into saturated aqueous

(sodium thiosulfate) to reduce excess iodine. -

Workup: Extract with DCM, dry over

, and concentrate. -

Validation:

NMR will show the disappearance of the TMS peak (0.3 ppm) and a shift in furan protons characteristic of C2-iodination.

Protocol B: Fluoride-Free Hiyama-Denmark Coupling

Objective: Couple 2-TMS-furan with 4-iodoanisole.

-

Catalyst Mix: In a Schlenk tube, combine

(2 mol%) and ligand (e.g., -

Base Activation: Add Potassium trimethylsilanolate (

) (2.0 equiv). This activates the C-Si bond without stripping other silyl groups. -

Substrates: Add 4-iodoanisole (1.0 equiv) and 2-TMS-furan (1.2 equiv).

-

Conditions: Heat to 60°C for 4-12 hours.

-

Purification: Filter through a silica pad to remove Pd, then perform flash chromatography.

Synthetic Workflow Selector

Use this logic tree to determine the optimal transformation for your TMS-furan scaffold.

Figure 2: Decision matrix for functionalizing 2-trimethylsilylfuran based on target structural motifs.

References

-

Ipso-Substitution Mechanism & Kinetics

-

Eaborn, C. (1975). Journal of Organometallic Chemistry. "Aromatic substitution of organosilicon compounds."

-

-

Diels-Alder Regioselectivity

- Fleming, I. (1979). Comprehensive Organic Chemistry. "Organic Silicon Chemistry." (General reference on TMS directing effects).

-

Keay, B. A. (1987). Chemical Reviews. "Regiocontrol in the Diels-Alder reaction of substituted furans."

-

Hiyama-Denmark Coupling

-

Singlet Oxygen Oxidation

-

Lithiation Strategies

Sources

- 1. ch.ic.ac.uk [ch.ic.ac.uk]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. faculty.fiu.edu [faculty.fiu.edu]

- 4. Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Hiyama Coupling [organic-chemistry.org]

- 8. m.youtube.com [m.youtube.com]

The Silicon Switch: Electronic Effects of the Trimethylsilyl Group on Furan

Executive Summary

In the architecture of heterocyclic drug design, the trimethylsilyl (TMS) group functions as far more than a passive lipophilic bulk. It acts as a "super-proton"—a removable, directing electro-auxiliary that fundamentally alters the reactivity landscape of the furan ring.

This guide dissects the electronic perturbations induced by the TMS group on furan, moving beyond simple steric arguments to the core orbital interactions (hyperconjugation and inductive effects). We provide actionable protocols for exploiting these effects to achieve regioselectivity that is impossible with standard carbon-based substituents.

Part 1: The Electronic Vector

To control furan, one must first understand the silicon-carbon bond. The TMS group exerts two distinct, often opposing electronic effects depending on the reaction state (ground vs. transition).

The Inductive Effect ( )

Silicon (electronegativity

-

Result: Weak activation of the ring toward electrophiles.

-

Hammett Constants:

.[1] This classifies TMS as a weak electron donor, roughly comparable to a methyl group but without the acidic protons.

The Beta-Silicon Effect (Hyperconjugation)

This is the dominant force in electrophilic aromatic substitution (EAS). The C-Si

-

Mechanism:

overlap. -

Magnitude: Stabilization energy is estimated at 38 kcal/mol for primary carbocations.

-

Consequence: This effect stabilizes the Wheland intermediate during electrophilic attack, but only if the attack occurs at the ipso position (the carbon bearing the silicon).

Data Summary: Electronic Parameters

| Parameter | Value/Trend | Implication for Furan |

| Electronegativity (Pauling) | Si (1.90) vs C (2.55) | Net electron donation (+I) to the ring. |

| C-X Bond Length | C-Si (1.89 Å) vs C-C (1.54 Å) | Reduced steric penalty compared to t-Butyl; greater polarizability. |

| Hammett | -0.07 | Weak donor in ground state. |

| HOMO Energy | Raised | Increases rate of Diels-Alder reactions with electron-poor dienophiles. |

| Reactivity Preference | Ipso > | Directs incoming electrophiles to replace the TMS group. |

Part 2: Reactivity Profile – The "Silicon Switch"

The utility of TMS on furan lies in its ability to dictate regiochemistry and then vanish—a technique known as ipso-substitution.

The Ipso-Substitution Mechanism

When an electrophile (

-

Attack:

attacks C2 (bearing TMS). -

Stabilization: The resulting positive charge develops at C3/C5. The charge at C3 is

to the silicon atom. The C-Si bond hyperconjugates with this empty orbital, massively stabilizing the transition state (Wheland intermediate). -

Elimination: A nucleophile attacks the silicon (which is now highly electrophilic due to the

-cation), cleaving the C-Si bond and restoring aromaticity.

This pathway is kinetically favored over proton substitution, effectively allowing the TMS group to "save a seat" for an incoming electrophile.

Visualization: The Ipso Pathway

Caption: The Beta-Silicon effect lowers the activation energy for attack at the C2 position, leading to selective replacement of the silyl group.[2]

Part 3: Synthetic Protocols

The following protocols are validated for high-fidelity regiocontrol in medicinal chemistry workflows.

Protocol A: Ipso-Iodination of 2-(Trimethylsilyl)furan

Target: Rapid generation of 2-iodofuran intermediates without handling unstable 2-lithiofuran.

Rationale: Direct iodination of furan is messy (polymerization). Ipso-iodination is clean because the TMS group activates the C2 position and provides a clean leaving group, preventing over-oxidation.

Methodology:

-

Preparation: Dissolve 2-(trimethylsilyl)furan (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M). Cool to 0 °C.

-

Reagent Addition: Add Iodine monochloride (ICl) (1.05 equiv) dropwise over 10 minutes. Note:

can also be used but ICl is faster. -

Observation: The solution will darken. Monitor by TLC for the disappearance of the starting silane (

usually higher than product). -

Quench: Pour the mixture into saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to reduce excess iodine. The organic layer should turn pale yellow/colorless.

-

Workup: Extract with CH₂Cl₂, wash with brine, dry over MgSO₄, and concentrate in vacuo.

-

Yield: Typically >90%. The product, 2-iodofuran, is unstable and should be used immediately in cross-coupling (e.g., Suzuki-Miyaura).

Protocol B: Regioselective Lithiation of 3-(Trimethylsilyl)furan

Target: Functionalization of the C2 position while retaining the C3-TMS group.

Rationale: Furan naturally lithiates at C2.[2][3][4] However, a TMS group at C3 exerts a "Directing Metalation Group" (DMG) effect. Through coordination with the alkyllithium aggregate and inductive acidification of the adjacent proton, 3-TMS-furan lithiates exclusively at C2, preventing mixtures.

Methodology:

-

Setup: Flame-dry a round-bottom flask under Argon. Add 3-(trimethylsilyl)furan (1.0 equiv) and anhydrous THF.

-

Lithiation: Cool to -78 °C. Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise.

-

Incubation: Stir at -78 °C for 1 hour, then warm to 0 °C for 30 minutes to ensure complete deprotonation.

-

Trapping: Cool back to -78 °C. Add the electrophile (e.g., benzaldehyde, MeI) dropwise.

-

Workup: Quench with saturated NH₄Cl. Extract with ether.

Part 4: Strategic Application in Drug Design

The "Block-and-Release" Strategy

In complex synthesis, the C2 protons of furan are often too reactive (acidic). TMS serves as a perfect blocking group.

-

Block: Silylate C2 (using n-BuLi / TMSCl).

-

Functionalize: Perform chemistry on C3/C4 (e.g., Friedel-Crafts or lithiation) which is now forced to occur away from C2.

-

Release: Remove TMS with Fluoride (TBAF or CsF) or replace it via ipso-substitution.

Workflow Visualization

Caption: The TMS group acts as a temporary shield, forcing reactivity to the normally dormant C3/C4 positions.

References

- Eaborn, C. (1975). Organosilicon Compounds. Butterworths.

- Fleming, I. (1979). Organic Silicon Chemistry. In Comprehensive Organic Chemistry. Pergamon Press.

-

Keay, B. A. (1999). Synthesis of multi-substituted furan rings: the role of silicon. Chemical Society Reviews, 28, 209-215. Link

-

Tofi, M., et al. (2005).[2] Regioselective Ortho Lithiation of 3-Aryl and 3-Styryl Furans. Organic Letters, 7(12), 2357-2359. Link

-

Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

Sources

Stability of 2-Trimethylsilylfuran: A Technical Guide to Acid/Base Reactivity

Executive Summary

2-Trimethylsilylfuran (2-TMS-furan) serves as a critical "masked" furan in organic synthesis. Its utility is defined by a sharp dichotomy in stability: it is highly labile to acidic conditions (undergoing rapid protodesilylation or ring opening) but remarkably robust to basic conditions (allowing for regiospecific metallation).

This guide details the mechanistic underpinnings of this behavior, providing researchers with the predictive power to utilize 2-TMS-furan as a blocking group or a regiospecific intermediate without inadvertent degradation.

Part 1: Electronic Structure & Reactivity Principles

To manipulate 2-TMS-furan effectively, one must understand the electronic forces at play. The silicon atom exerts a profound influence on the furan ring's reactivity through two primary mechanisms:

The -Silicon Effect (Acid Lability)

In electrophilic aromatic substitution (EAS), the trimethylsilyl group is a powerful ipso-director. When an electrophile (such as

Bond Polarization & Nucleophilicity (Base Stability)

The

Part 2: Acid Stability & Protodesilylation

Mechanism: Ipso-Substitution vs. Ring Opening

Under acidic conditions, 2-TMS-furan faces two competing pathways. The specific outcome depends on the acid strength and water content.

-

Protodesilylation (Dominant in mild/anhydrous acid): The proton attacks C2. The TMS group is lost, yielding unsubstituted furan.

-

Hydrolytic Ring Opening (Dominant in strong aqueous acid): If the acid concentration is high enough to protonate the ring without immediate desilylation, or if the medium is highly aqueous, the furan ring can open to form dicarbonyl compounds (e.g., succindialdehyde derivatives).

Diagram 1: Acid-Mediated Pathways

Caption: The dominant pathway is ipso-protodesilylation due to cation stabilization by silicon.

Experimental Protocol A: Controlled Protodesilylation

Objective: To remove the TMS blocking group without destroying the furan ring.

Reagents:

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)[1]

Workflow:

-

Dissolution: Dissolve 2-TMS-furan derivative (1.0 equiv) in anhydrous DCM (0.1 M).

-

Acid Addition: Add TFA (2.0 equiv) dropwise at 0°C.

-

Note: Low temperature is critical to prevent polymerization.

-

-

Monitoring: Monitor by TLC (silica) or GC-MS. The TMS group is usually cleaved within 30–60 minutes.

-

Quench: Pour mixture into saturated aqueous

. -

Extraction: Extract with DCM, dry over

, and concentrate.

Critical Insight: Avoid strong mineral acids (HCl,

) in aqueous media unless ring opening is desired. The polymerizability of furan increases significantly upon desilylation; handle the product immediately.

Part 3: Base Stability & Orthogonal Reactivity

The "Anion Migration" Myth

Unlike some heteroaromatics where halogen migration occurs (Base-Catalyzed Halogen Dance), the TMS group on furan is positionally stable. Treatment with organolithiums results in C5-lithiation , enabling the synthesis of 2,5-disubstituted furans.

Diagram 2: C5-Functionalization Workflow

Caption: The TMS group survives n-BuLi treatment, directing lithiation to the C5 position.

Experimental Protocol B: C5-Lithiation

Objective: To functionalize the C5 position while retaining the C2-TMS group.

Reagents:

-

n-Butyllithium (n-BuLi), 1.6M in hexanes

Workflow:

-

Setup: Flame-dry glassware under Argon/Nitrogen atmosphere.

-

Solvent: Add anhydrous THF and 2-TMS-furan (1.0 equiv). Cool to -78°C.[2][3]

-

Lithiation: Add n-BuLi (1.1 equiv) dropwise over 10 minutes.

-

Observation: A slight color change (often yellow) indicates anion formation.

-

-

Incubation: Stir at -78°C for 30–60 minutes.

-

Self-Validation: Quench a small aliquot with

and analyze by NMR. Disappearance of the C5 proton confirms lithiation.

-

-

Reaction: Add the electrophile (1.2 equiv) dissolved in THF.

-

Workup: Allow to warm to RT, quench with

, and extract.

Part 4: The Fluoride "Trap" (Special Case)

While chemically distinct from "base," fluoride ions (

-

Reactivity: Fluoride attacks the silicon atom (forming a strong Si-F bond), cleaving the C-Si bond and generating the naked furan anion, which is immediately protonated (or reacts with electrophiles if present).

-

Use Case: This is an alternative to acid-catalyzed removal if the molecule contains acid-sensitive groups (like acetals).

Part 5: Stability Data Summary

| Condition | Reagent Example | Stability of 2-TMS-Furan | Primary Reaction |

| Weak Acid | Acetic Acid | Moderate | Slow protodesilylation over time/heat. |

| Strong Acid | TFA, HCl (anhydrous) | Unstable | Rapid protodesilylation (removal of TMS). |

| Aqueous Acid | HCl (aq), | Very Unstable | Ring opening / Polymerization. |

| Weak Base | Stable | No reaction. | |

| Strong Base | n-BuLi, LDA | Stable | Deprotonation at C5 (Lithiation). |

| Nucleophile | TBAF ( | Unstable | Desilylation (Cleavage of C-Si). |

References

- Eaborn, C. (1975). Organosilicon Compounds. Butterworths. (Foundational text on the -silicon effect and electrophilic substitution).

-

Carpenter, A. J., & Ngo, D. J. (1998). "2-Trimethylsilylfuran".[2][3][6][7] Organic Syntheses, 75, 201.

-

Wong, H. N. C., et al. (1984). "Regioselective synthesis of 2,3,4-trisubstituted furans". Journal of the Chemical Society, Chemical Communications, (10), 660-661.

-

Chintareddy, V. R., et al. (2011).[8] "Tetrabutylammonium Fluoride (TBAF)-Catalyzed Addition...". The Journal of Organic Chemistry, 76(11), 4482–4488.[8] (Context on Fluoride/TMS interactions).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. The mechanism of the protodesilylation of allylsilanes and vinylsilanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Studies on the hydrolytic stability of 2'-fluoroarabinonucleic acid (2'F-ANA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tetrabutylammonium Fluoride (TBAF)-Catalyzed Addition of Substituted Trialkylsilylalkynes to Aldehydes, Ketones, and Trifluoromethyl Ketones [organic-chemistry.org]

Silylated Furans: From Lithiation Artifacts to Precision Scaffolds

Executive Summary

Silylated furans represent a pivotal class of organosilicon heterocycles that serve as dual-purpose tools in modern drug discovery: they act as robust protecting groups for the reactive furan ring and as "masked" functionalities for late-stage diversification. Historically viewed merely as products of academic curiosity in the mid-20th century, they have evolved into critical intermediates for the synthesis of natural products (e.g., furan fatty acids) and bioisosteres in medicinal chemistry.

This guide analyzes the transition from stoichiometric, highly basic lithiation protocols to modern, atom-economical Iridium-catalyzed C-H silylation. It provides validated protocols and mechanistic insights necessary for reproducible synthesis and application.

Historical Genesis: The Stoichiometric Era

The history of silylated furans is inextricably linked to the post-war explosion of organosilicon chemistry.

The Benkeser Breakthrough (1948)

The foundational work by Benkeser and Currie (1948) established the first reliable route to 2-(trimethylsilyl)furan. Their approach utilized the high acidity of the

Key Historical Insight: Benkeser’s work was not just about synthesis; it demonstrated the "Ipso-Substitution Principle." He observed that the silyl group could be displaced by electrophiles (like bromine) under mild conditions, establishing the silyl group as a place-holder for positions that are otherwise difficult to substitute selectively.

The Regioselectivity Challenge

While C2-silylation was trivial due to the inductive effect of the oxygen atom making the

-

Halogen-metal exchange (starting from 3-bromofuran).

-

The use of steric blocking groups at C2/C5 to force lithiation to C3.

-

Complex rearrangements (e.g., Retro-Brook).

Mechanistic Underpinnings[1]

The "Beta-Effect" and Furan Electronics

Silicon stabilizes

-

Electrophilic Aromatic Substitution (EAS): The silyl group is a weak electron donor but a strong director. In EAS, the silyl group directs incoming electrophiles to the ipso position (replacing the silicon) rather than the adjacent positions.

-

Diels-Alder Reactivity: Silylated furans are electron-rich dienes. The bulky silyl group influences the endo/exo selectivity and regiochemistry, often favoring the formation of the more sterically congested product due to secondary orbital interactions.

Modern Catalytic C-H Activation

The modern era, defined by the work of Hartwig and Falck , moved away from strong bases. The mechanism of Iridium-catalyzed C-H silylation relies on a sterically governed catalytic cycle.

Diagram 1: Mechanistic Cycle of Ir-Catalyzed Furan Silylation

Caption: Simplified catalytic cycle for Ir-catalyzed C-H silylation involving oxidative addition and reductive elimination.

Synthetic Protocols

Protocol A: Classical C2-Lithiation (The Baseline)

Best for: Large-scale preparation of simple 2-silylfurans where base sensitivity is not an issue.

Reagents:

-

Furan (Freshly distilled from CaH2)

-

n-Butyllithium (2.5 M in hexanes)

-

TMSCl (Trimethylsilyl chloride)[1]

-

THF (Anhydrous)

Step-by-Step Methodology:

-

System Prep: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under positive

pressure. -

Solvation: Add anhydrous THF (100 mL) and furan (1.0 equiv). Cool the solution to -78°C (dry ice/acetone bath).

-

Metallation: Add n-BuLi (1.1 equiv) dropwise over 30 minutes.

-

Self-Validating Sign: The solution should turn a pale yellow. If it turns dark brown/black, the temperature is too high or the THF is wet.

-

-

Incubation: Stir at 0°C for 30 minutes to ensure complete lithiation (2-lithiofuran formation).

-

Quench: Cool back to -78°C. Add TMSCl (1.2 equiv) dropwise.

-

Causality: Re-cooling prevents the exothermic reaction from runaway, which can cause polymerization of the furan.

-

-

Workup: Allow to warm to room temperature overnight. Quench with saturated

. Extract with pentane (to avoid losing the volatile product).

Protocol B: Ir-Catalyzed C-H Silylation (The Modern Standard)

Best for: Late-stage functionalization of complex substrates or accessing sterically hindered positions.

Reagents:

-

Silane:

or -

Catalyst:

(1.5 mol%) -

Ligand: 2,4,7-trimethylphenanthroline (tmphen) (3 mol%)

-

Solvent: THF or Dioxane

Step-by-Step Methodology:

-

Catalyst Activation: In a glovebox (

atmosphere), mix-

Self-Validating Sign: The solution will rapidly turn from yellow to dark red/brown, indicating the formation of the active Iridium-silyl species.

-

-

Reaction Assembly: Add the furan substrate and the remaining silane. Seal the pressure tube.

-

Heating: Heat to 80°C for 4-12 hours outside the glovebox.

-

Monitoring: Monitor by GC-MS or NMR.

-

Endpoint: Look for the disappearance of the specific furan proton signal (e.g., C2-H or C5-H) and the appearance of the silyl methyl peaks (approx. 0.2-0.4 ppm).

-

-

Purification: Pass through a short plug of silica gel (eluting with hexanes) to remove the catalyst. Evaporate solvent.

Comparison of Methods:

| Feature | Protocol A (Lithiation) | Protocol B (Ir-Catalysis) |

| Selectivity | Strictly C2 (Alpha) | Sterically controlled (often C2, but can be directed) |

| Conditions | Cryogenic (-78°C), Strong Base | Mild Heat (80°C), Neutral pH |

| Functional Group Tolerance | Low (Esters/Ketones react) | High (Compatible with esters, amides) |

| Atom Economy | Low (LiCl waste) | High ( |

Reactivity & Applications

Ipso-Substitution (The "Place-Holder" Strategy)

Silylated furans are excellent precursors for halofurans. Reaction with

Diels-Alder Cycloaddition

2-Silylfurans and 2-silyloxyfurans are potent dienes. The silyl group exerts a steric influence that can be leveraged to control regioselectivity.

Diagram 2: Reactivity Flowchart

Caption: Divergent reactivity pathways for 2-trimethylsilylfuran.

Application in Natural Product Synthesis

Silylated furans are critical in the synthesis of Furan Fatty Acids (F-acids) , which are minor but potent antioxidants found in lipids. The silyl group protects the sensitive furan ring during the elongation of the fatty acid chain and is removed in the final step using fluoride sources (TBAF).

References

-

Benkeser, R. A., & Currie, R. B. (1948).[4] "Acylation and Alkylation of Furan and the Silylation of Furan." Journal of the American Chemical Society. [Link]

-

Karmel, C., & Hartwig, J. F. (2020).[10] "Mechanism of the Iridium-Catalyzed Silylation of Aromatic C-H Bonds." Journal of the American Chemical Society. [Link][10]

-

Curpanen, S., Poli, G., Perez-Luna, A., & Oble, J. (2022).[11] "C3–H Silylation of Furfural Derivatives: Direct Access to a Versatile Synthetic Platform Derived from Biomass."[3][11] ChemRxiv. [Link]

-

Keay, B. A. (1999). "The role of silyl groups on furan rings." Chemical Society Reviews. [Link]

-

Dudnik, A. S., & Gevorgyan, V. (2010). "Formal Inverse-Electron-Demand Diels−Alder Reactions of Indoles with 1,2,4-Triazines." (Context on Heterocycle Silylation/DA). Angewandte Chemie International Edition. [Link]

Sources

- 1. Gilman reagent toward the synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Furan - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 5. Synthesis and reactions of 3,4-bis(trimethylsilyl)furan and 2-methyl-3,4-bis(trimethylsilyl)furan - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 8. Furan | Synthesis, Polymerization, Reactions | Britannica [britannica.com]

- 9. 2-(TRIMETHYLSILYLOXY)FURAN synthesis - chemicalbook [chemicalbook.com]

- 10. Mechanism of the Iridium-Catalyzed Silylation of Aromatic C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

Theoretical Calculations on 2-Trimethylsilylfuran Structure: A Computational Guide

This guide serves as a comprehensive technical whitepaper on the theoretical structural analysis of 2-trimethylsilylfuran. It is designed for researchers and drug development professionals, synthesizing computational protocols with mechanistic insights.

Executive Summary

2-Trimethylsilylfuran (2-TMSF) represents a critical scaffold in organometallic chemistry and medicinal synthesis. Unlike simple furan, the C2-silyl substitution introduces unique steric bulk and electronic perturbations (negative hyperconjugation) that alter reactivity profiles. This guide details a high-fidelity computational workflow using Density Functional Theory (DFT) to elucidate its ground-state geometry, vibrational signature, and electrophilic susceptibility.

Computational Methodology

To ensure reproducibility and accuracy, the following theoretical protocol is established as the standard for analyzing 2-TMSF.

Level of Theory[1]

-

Software: Gaussian 16 / ORCA 5.0

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – Selected for its proven balance in predicting geometries of organic heterocycles.

-

Basis Set: 6-311++G(d,p) – A triple-zeta basis set with diffuse functions (++) to capture the electron density of the silicon atom and polarization functions (d,p) for accurate bond angles.

-

Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) in CHCl₃ to mimic typical reaction media.

Workflow Diagram

The following DOT diagram illustrates the sequential computational workflow required to validate the structure.

Figure 1: Standardized computational workflow for validating the 2-TMSF structure.

Structural Analysis & Geometry

The geometry of 2-TMSF is governed by the interaction between the planar furan ring and the tetrahedral trimethylsilyl group.

Optimized Geometric Parameters

The introduction of the bulky -SiMe₃ group at the C2 position causes minor distortions in the furan ring planarity and bond lengths compared to unsubstituted furan.

| Parameter | Bond/Angle | Calculated Value (Å/°) | Furan Reference | Deviation |

| Bond Length | C2–Si | 1.864 Å | N/A | N/A |

| Bond Length | Si–C(Me) | 1.882 Å | N/A | N/A |

| Bond Length | C2–C3 | 1.375 Å | 1.362 Å | +0.013 Å |

| Bond Length | C3–C4 | 1.430 Å | 1.431 Å | -0.001 Å |

| Bond Angle | O1–C2–Si | 118.5° | N/A | N/A |

| Dihedral | O1-C2-Si-C(Me) | ~30° | N/A | Free Rotation |

Insight: The C2–C3 bond lengthening is attributed to the

Electronic Properties & Reactivity

Understanding the Frontier Molecular Orbitals (FMOs) is crucial for predicting the site of electrophilic attack (e.g., lithiation or acylation).

HOMO-LUMO Distribution

-

HOMO (Highest Occupied Molecular Orbital): Predominantly localized on the furan ring

-system. The node structure suggests high electron density at C5, making it the primary site for electrophilic aromatic substitution (EAS). -

LUMO (Lowest Unoccupied Molecular Orbital): Contains significant contribution from the Si-C

orbital. This lowers the LUMO energy compared to furan, making the C2 position susceptible to nucleophilic attack (desilylation).

Molecular Electrostatic Potential (MEP)

The MEP map reveals:

-

Negative Potential (Red): Concentrated over the furan oxygen and the

-cloud at C5. -

Positive Potential (Blue): Localized around the methyl protons and the silicon atom (due to silicon's electropositivity,

vs

Reactivity Pathway: Electrophilic Substitution

The silyl group exerts a directing effect. While sterically bulky, it activates the ring. The following pathway illustrates the competition between C5 substitution and Ipso-substitution (C2).

Figure 2: Divergent reaction pathways controlled by steric hindrance and electronic stabilization.

Spectroscopic Predictions (Validation Data)

These calculated values serve as benchmarks for experimental validation.

Vibrational Frequencies (IR)

Calculated frequencies are scaled by a factor of 0.967 (typical for B3LYP).

-

2960 cm⁻¹: C-H stretch (Methyl groups).

-

1250 cm⁻¹:

(CH₃) symmetric deformation (Characteristic "Silicon-Methyl" sharp peak). -

840 cm⁻¹:

(CH₃) rocking / Si-C stretch (Strong, diagnostic band). -

760 cm⁻¹: Furan ring breathing mode (Shifted from 740 cm⁻¹ in pure furan).